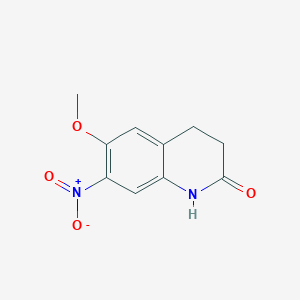
6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound with the molecular formula C10H10N2O4 . It has a molecular weight of 222.20 .
Molecular Structure Analysis
The molecular structure of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Scientific Research Applications
Platelet Aggregation Inhibition
6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise in inhibiting platelet aggregation, a crucial factor in cardiovascular health. A study by Iyobe et al. (2001) synthesized a series of these derivatives, finding selective inhibitory activity against platelet aggregation. Among the compounds, a specific derivative exhibited potent inhibitory activity, highlighting its potential therapeutic use in conditions where platelet aggregation is a risk factor (Iyobe et al., 2001).
Antitumor Activity
Research by Cui et al. (2017) explored the antitumor properties of a related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. This compound inhibited tumor growth significantly in mice, showing both antiproliferative activity and the ability to disrupt tumor vasculature. It also demonstrated a balance between solubility and lipophilicity, making it a promising candidate for further cancer treatment research (Cui et al., 2017).
Corrosion Inhibition
A study by Khan et al. (2017) investigated the use of quinazoline Schiff base compounds, including variants of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one, in corrosion inhibition. These compounds showed effective inhibition properties for mild steel in hydrochloric acid, acting as mixed-type inhibitors. This research opens possibilities for these compounds in industrial applications, particularly in protecting metals from corrosion (Khan et al., 2017).
Tubulin Polymerization Inhibition
Wang et al. (2014) explored compounds with a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, related to 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one, for their potential in inhibiting tubulin polymerization. This inhibition is critical in cancer therapy as it can disrupt cell division. The study identified compounds with significant in vitro cytotoxic activity and potency against tubulin assembly, suggesting their potential role in developing new cancer treatments (Wang et al., 2014).
properties
IUPAC Name |
6-methoxy-7-nitro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-9-4-6-2-3-10(13)11-7(6)5-8(9)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHQOJGLMDXOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Methoxyphenyl)methylene]-1-methyltetrahydro-2,5-pyrazinedione](/img/structure/B2617922.png)
![(2-Ethyl-1,3-benzothiazol-6-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2617924.png)
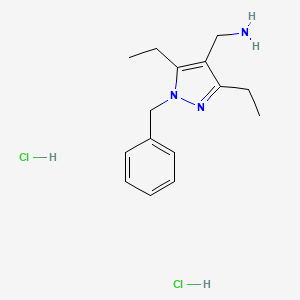
![5-ethyl-3-oxo-N-(pyridin-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2617930.png)
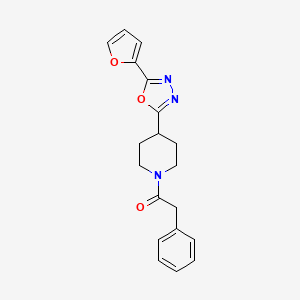
![2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2617932.png)
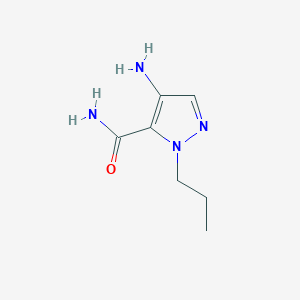
![1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2617934.png)

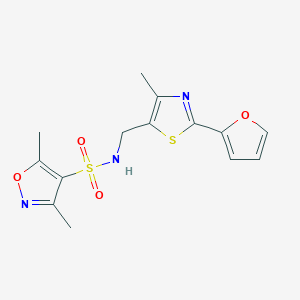
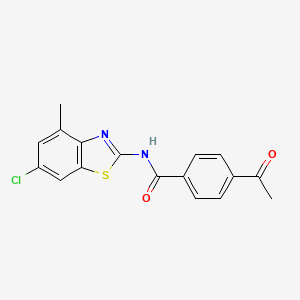
![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2617939.png)
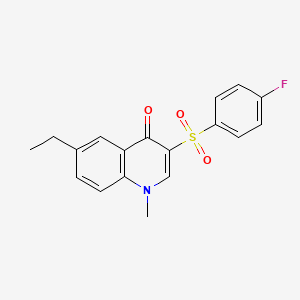
![1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2617942.png)